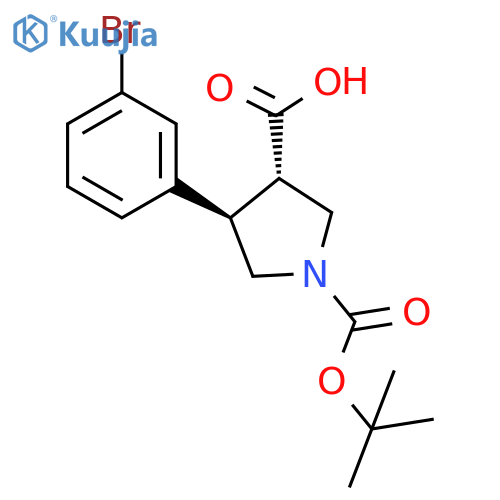

Cas no 1161787-83-2 (trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid)

1161787-83-2 structure

商品名:trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- BOC-(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID

- trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid

- 1161787-83-2

- AKOS015841365

- Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

- SCHEMBL10277788

- AS-50499

- (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid

- CS-0356465

- (+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

- rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

- (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- AKOS015898168

- P10381

- 959582-16-2

- (3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

- CS-0053784

- EN300-1454709

- (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- (3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- MFCD06659267

-

- MDL: MFCD06659267

- インチ: 1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1

- InChIKey: WLZJBSBJNUMFEY-OLZOCXBDSA-M

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])[C@@]1([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C(=O)[O-]

計算された属性

- せいみつぶんしりょう: 369.058

- どういたいしつりょう: 369.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.7

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- PSA: 66.84000

- LogP: 3.42210

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07855-250mg |

(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

1161787-83-2 | 95% | 250mg |

¥775.0 | 2024-07-18 | |

| Chemenu | CM220973-5g |

(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

1161787-83-2 | 95% | 5g |

$1558 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07855-1g |

(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

1161787-83-2 | 95% | 1g |

¥1938.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D574942-1g |

(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid |

1161787-83-2 | 98% | 1g |

$1390 | 2024-08-03 | |

| abcr | AB280392-250 mg |

(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; . |

1161787-83-2 | 95% | 250mg |

€298.10 | 2023-04-26 | |

| abcr | AB280392-100mg |

(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; . |

1161787-83-2 | 95% | 100mg |

€189.90 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1213977-5g |

rel-(3R,4S)-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

1161787-83-2 | 95% | 5g |

$1100 | 2025-02-26 | |

| 1PlusChem | 1P000CAY-1g |

1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- |

1161787-83-2 | 95% | 1g |

$209.00 | 2023-12-26 | |

| 1PlusChem | 1P000CAY-250mg |

1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- |

1161787-83-2 | 95% | 250mg |

$79.00 | 2023-12-26 | |

| A2B Chem LLC | AA15146-1g |

Boc-(+/-)-trans-4-(3-bromo-phenyl)-pyrrolidine-3-carboxylic acid |

1161787-83-2 | 95% | 1g |

$210.00 | 2024-04-20 |

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

1161787-83-2 (trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 55290-64-7(Dimethipin)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1161787-83-2)trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):336.0